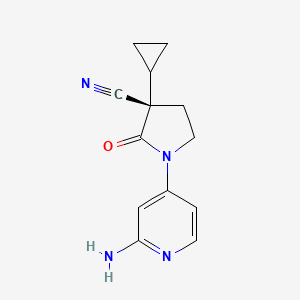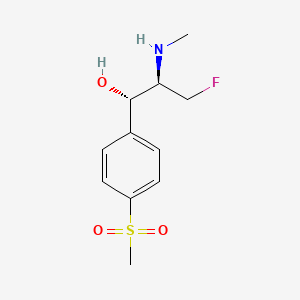
(1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. The compound features a fluorine atom, a methanesulfonyl group, and a methylamino group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis may begin with a suitable aromatic compound, such as 4-methanesulfonylphenyl.
Fluorination: Introduction of the fluorine atom can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The methylamino group can be introduced through reductive amination using methylamine and a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The final step may involve chiral resolution to obtain the desired (1S,2R) enantiomer.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions, and ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: As an intermediate in the preparation of complex molecules.
Biological Research: Studying its effects on biological systems and potential therapeutic uses.
Industrial Applications: In the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methanesulfonyl groups can influence its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1S,2R)-3-fluoro-1-(4-nitrophenyl)-2-(methylamino)propan-1-ol
- (1S,2R)-3-chloro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol
- (1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(ethylamino)propan-1-ol
Uniqueness
(1S,2R)-3-fluoro-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol is unique due to the specific combination of its functional groups, which can impart distinct chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and bioavailability, while the methanesulfonyl group can influence its reactivity and solubility.
Eigenschaften
Molekularformel |
C11H16FNO3S |
|---|---|
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
(1S,2R)-3-fluoro-2-(methylamino)-1-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C11H16FNO3S/c1-13-10(7-12)11(14)8-3-5-9(6-4-8)17(2,15)16/h3-6,10-11,13-14H,7H2,1-2H3/t10-,11-/m0/s1 |
InChI-Schlüssel |
LELRFFAIJBWYJF-QWRGUYRKSA-N |
Isomerische SMILES |
CN[C@@H](CF)[C@H](C1=CC=C(C=C1)S(=O)(=O)C)O |
Kanonische SMILES |
CNC(CF)C(C1=CC=C(C=C1)S(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


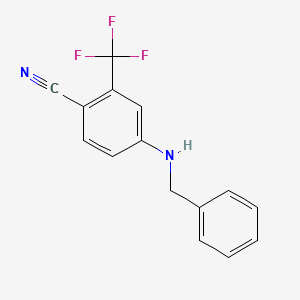
![3-Amino-5,5-difluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B15052548.png)
![(5E)-2-Mercapto-5-[(6-methylpyridin-2-YL)-methylene]-3-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B15052551.png)
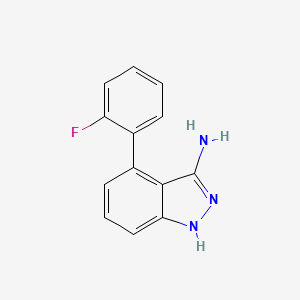


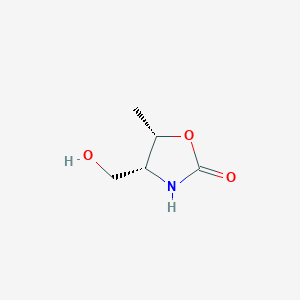
![(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B15052587.png)
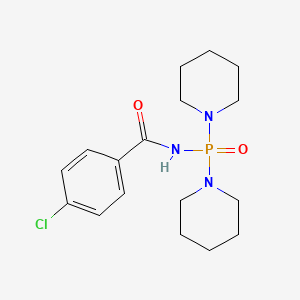
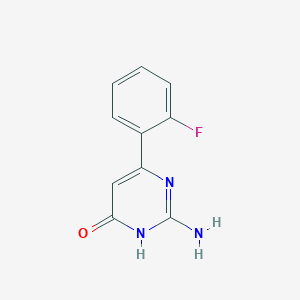
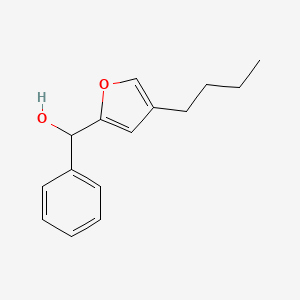
![4-[4'-(1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-yl]-1H-pyrazole](/img/structure/B15052612.png)
![4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)
